(4'-Formyl-biphenyl-4-yl)-acetic acid
Overview
Description
“(4’-Formyl-biphenyl-4-yl)-acetic acid” is a chemical compound that has been mentioned in the context of the synthesis of high-quality sp2-carbon i-COFs . It’s used in the Knoevenagel reaction with N-ethyl-2,4,6-trimethylpyridinium halide .
Synthesis Analysis
The synthesis of this compound has been addressed in the context of creating a high-quality sp2-carbon i-COFs . The Knoevenagel reaction of N-ethyl-2,4,6-trimethylpyridinium halide with 1,3,5-tris-(4′-formyl-biphenyl-4-yl)triazine was used .Chemical Reactions Analysis
The compound has been used in the Knoevenagel reaction to synthesize a high-quality sp2-carbon i-COFs . The resultant i-COFs were positively charged by the pyridine quaternary ammonium salts .Scientific Research Applications
1. Optoelectronic Processes in Covalent Organic Frameworks
- Application Summary: Covalent organic frameworks (COFs) are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries. They have been used in optoelectronic applications such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes .
- Methods of Application: The COFs under study were obtained through a combination of linkers with connectors .
- Results or Outcomes: The unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for optoelectronic applications .
2. Porous Polyelectrolyte Frameworks
- Application Summary: Porous organic polymers (POPs), which feature high surface areas, robust skeletons, tunable pores, adjustable functionality and versatile applicability, have constituted a designable platform to develop advanced organic materials .
- Methods of Application: The synthetic methods, including direct synthesis and post-modification, are detailed for the i-POPs with amorphous or crystalline structures, respectively .
- Results or Outcomes: The survey concerns the interplay between the surface chemistry, ionic interaction and pore confinement that cooperatively promote the performance of i-POPs .
Future Directions
The future directions of research involving “(4’-Formyl-biphenyl-4-yl)-acetic acid” could involve further exploration of its use in the synthesis of i-COFs and their applications . The interplay between surface chemistry, ionic interaction, and pore confinement that cooperatively promote the performance of i-POPs could be a focus of future research .
properties
IUPAC Name |
2-[4-(4-formylphenyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-10-12-3-7-14(8-4-12)13-5-1-11(2-6-13)9-15(17)18/h1-8,10H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIMIPHUAHCGAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374692 | |
Record name | (4'-Formyl-biphenyl-4-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Formyl-biphenyl-4-yl)-acetic acid | |
CAS RN |
669713-90-0 | |
Record name | (4'-Formyl-biphenyl-4-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 669713-90-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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